((4-Nitrophenyl)methyl)succinic acid

Description

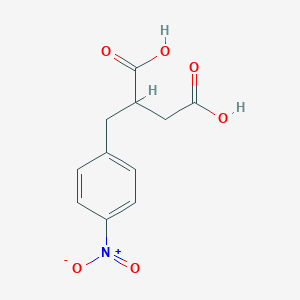

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-nitrophenyl)methyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c13-10(14)6-8(11(15)16)5-7-1-3-9(4-2-7)12(17)18/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDFGNHHYHDJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971849 | |

| Record name | 2-[(4-Nitrophenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56416-12-7 | |

| Record name | 2-[(4-Nitrophenyl)methyl]butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56416-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((4-Nitrophenyl)methyl)succinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056416127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Nitrophenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4-nitrophenyl)methyl]succinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Role of 4 Nitrophenyl Methyl Succinic Acid As a Synthetic Intermediate for Advanced Chemical Entities

The true value of ((4-Nitrophenyl)methyl)succinic acid in contemporary chemical research lies in its role as a versatile synthetic intermediate. The transformation of its functional groups allows for the generation of a diverse range of derivatives with potential applications in various fields of chemistry.

A primary transformation is the reduction of the nitro group to an amino group. This conversion yields ((4-Aminophenyl)methyl)succinic acid, a bifunctional molecule possessing both an aromatic amine and dicarboxylic acid functionalities. This amino derivative can serve as a monomer in the synthesis of specialty polyamides or as a building block for the preparation of pharmacologically relevant scaffolds. For instance, the amino group can be diazotized and subjected to various Sandmeyer-type reactions to introduce a wide range of substituents onto the aromatic ring.

The carboxylic acid groups, on the other hand, can be converted into esters, amides, or acid chlorides. These transformations are fundamental in peptide synthesis and in the construction of various heterocyclic systems. The diacid nature of the molecule also allows for the formation of macrocyclic structures through intramolecular cyclization reactions under appropriate conditions.

Derivatization of the Succinic Acid Moiety:the Two Carboxylic Acid Groups of the Succinic Acid Moiety Can Be Converted into a Range of Functional Groups, Including Esters, Amides, and Hydroxamic Acids. These Groups Can Act As Zinc Binding Groups in the Active Site of Metalloenzymes, Such As Matrix Metalloproteinases Mmps . by Systematically Varying the Nature of These Groups, the Potency and Selectivity of the Inhibitors Can Be Optimized.

A typical SAR study would involve the synthesis of a library of compounds with variations at these three positions. The biological activity of each compound would then be evaluated, and the results would be used to build a model of the structure-activity relationship. This model can then guide the design of more potent and selective inhibitors.

Role of 4 Nitrophenyl Methyl Succinic Acid in Rational Drug Design and Development

((4-Nitrophenyl)methyl)succinic acid as a Core Scaffold for Potential Therapeutic Agents

This compound is a derivative of succinic acid, a molecule that is a key intermediate in several metabolic pathways. nih.gov The core structure of this compound, featuring a succinic acid moiety attached to a nitrophenyl group, makes it a compelling starting point for the design of enzyme inhibitors. The dicarboxylic acid portion of the molecule can mimic the C-terminal of a peptide substrate, allowing it to bind to the active site of proteases.

A significant body of research has focused on a close structural analog, benzylsuccinic acid, which is a potent inhibitor of carboxypeptidase A (CPA), a zinc-containing metalloprotease. nih.gov This inhibitory action is attributed to the ability of the succinic acid moiety to chelate the active site zinc ion and interact with key amino acid residues. nih.gov Given the structural similarity, this compound is a logical candidate for development as a scaffold for inhibitors of carboxypeptidases and other metalloproteases. The presence of the nitro group offers a versatile handle for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced potency and selectivity. nih.govsvedbergopen.com

The amino derivative, ((4-aminophenyl)methyl)succinic acid, has been utilized in the affinity chromatographic isolation of pancreatic carboxypeptidase A and B, which underscores the inherent affinity of this scaffold for the active site of these enzymes. chemicalbook.com This further solidifies the potential of the this compound framework as a foundational structure for generating novel therapeutic agents targeting this class of enzymes.

Design Principles for Developing Bioactive Compounds from this compound

The development of bioactive compounds from the this compound scaffold would be guided by established principles of rational drug design, primarily focusing on structure-activity relationships (SAR). The goal is to systematically modify the structure to optimize its interaction with the target enzyme, thereby enhancing its inhibitory potency and selectivity.

Key design principles would include:

Modification of the Phenyl Ring: The 4-nitro substituent on the phenyl ring is a critical feature. The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, potentially affecting its binding affinity. svedbergopen.com Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized. This allows for the introduction of various substituents to probe the steric and electronic requirements of the enzyme's S1' subsite (a pocket in the enzyme's active site that accommodates the side chain of the C-terminal amino acid of the substrate).

Stereochemistry of the Succinic Acid Moiety: The stereochemistry at the chiral center of the succinic acid backbone is crucial for potent inhibition. For instance, in the case of benzylsuccinic acid inhibitors of CPA, the (R)-enantiomer typically exhibits significantly higher potency than the (S)-enantiomer. nih.gov Therefore, stereoselective synthesis to obtain the optimal stereoisomer would be a critical aspect of the design process.

Introduction of Additional Functional Groups: The succinic acid backbone itself can be further modified. For example, the introduction of gem-dialkyl groups at the C2 position of succinic acid has been shown to produce highly potent inhibitors of carboxypeptidases. mdpi.com

The nitro group itself can be a double-edged sword in drug design. While it can enhance binding and provide a site for modification, it is also considered a "structural alert" due to potential metabolic liabilities and toxicity. svedbergopen.commdpi.com The reduction of the nitro group in vivo can lead to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates. nih.gov Therefore, a key design consideration would be to balance the beneficial properties of the nitro group with its potential for adverse effects, or to use it as a precursor that is modified in the final drug candidate.

A hypothetical SAR study for derivatives of this compound targeting a metalloprotease like CPA could involve the transformations outlined in the table below.

| Compound | Modification from Core Scaffold | Rationale |

| ((4-Amino phenyl)methyl)succinic acid | Reduction of the nitro group to an amine. | The amino group can act as a hydrogen bond donor or acceptor, potentially forming new interactions with the enzyme. It also serves as a versatile point for further chemical elaboration. |

| ((4-Acetamido phenyl)methyl)succinic acid | Acylation of the amino group. | To explore the steric and electronic effects of a larger, neutral substituent in the S1' pocket of the enzyme. |

| (R)-((4-Nitrophenyl)methyl)succinic acid | Stereospecific synthesis of the (R)-enantiomer. | Based on analogs like benzylsuccinic acid, the (R)-enantiomer is expected to have significantly higher potency. |

| 2,2-Dimethyl-((4-nitrophenyl)methyl)succinic acid | Addition of gem-dimethyl groups to the succinic acid backbone. | To potentially enhance binding affinity by filling a hydrophobic pocket in the enzyme's active site. |

Preclinical Assessment Frameworks for Lead Compounds Derived from this compound

Once promising lead compounds have been designed and synthesized, they must undergo a rigorous preclinical assessment to evaluate their potential as drug candidates. This framework for derivatives of this compound would follow a standard pipeline for enzyme inhibitors.

The preclinical assessment would typically involve the following stages:

In Vitro Characterization:

Enzyme Inhibition Assays: The primary screen would involve determining the inhibitory potency (e.g., IC50 or Ki values) of the synthesized compounds against the target enzyme (e.g., carboxypeptidase A).

Selectivity Profiling: To assess the specificity of the inhibitors, they would be tested against a panel of related enzymes (e.g., other metalloproteases) and unrelated targets. High selectivity is a desirable property to minimize off-target effects.

Mechanism of Inhibition Studies: Kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cell-Based Assays: The activity of the lead compounds would be evaluated in relevant cell-based models to confirm their efficacy in a more complex biological environment.

Pharmacokinetic Profiling:

ADME Studies: In vitro and in vivo studies would be conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds. This includes evaluating metabolic stability in liver microsomes and determining key pharmacokinetic parameters such as half-life and bioavailability. nih.gov

CYP450 Inhibition Assays: The potential for drug-drug interactions would be investigated by assessing the inhibitory effects of the compounds on major cytochrome P450 enzymes. nih.gov

In Vivo Efficacy Studies:

Animal Models of Disease: The most promising lead compounds would be tested in relevant animal models of the disease for which the therapeutic agent is being developed. For example, if targeting an enzyme involved in inflammation, an animal model of inflammation would be used.

Toxicology and Safety Pharmacology:

Acute and Chronic Toxicity Studies: A range of in vitro and in vivo toxicology studies would be conducted to identify any potential adverse effects. This would include assessing cytotoxicity, genotoxicity, and organ-specific toxicity.

Safety Pharmacology Studies: These studies would investigate the potential effects of the lead compounds on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

The data generated from this preclinical framework would be crucial for deciding whether a lead compound has a suitable efficacy and safety profile to advance into clinical development.

Analytical Methodologies in the Research and Development of 4 Nitrophenyl Methyl Succinic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of ((4-Nitrophenyl)methyl)succinic acid Derivatives

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule. Key spectroscopic techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of this compound derivatives.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For a derivative like methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, specific signals for methyl and methoxy groups can be observed at distinct chemical shifts (e.g., 2.27 and 3.54 ppm, respectively) mdpi.com. The protons on the phenyl ring and the succinic acid backbone would also exhibit characteristic chemical shifts and coupling patterns, allowing for the determination of their relative positions.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. In the aforementioned dihydropyrimidine derivative, signals for the methyl and methoxy carbons were detected at 18.25 and 53.91 ppm mdpi.com. The carbonyl carbons of the succinic acid moiety and the carbons of the nitrophenyl group would appear at characteristic downfield shifts.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectrum of a silver(I) complex with succinic acid, for instance, shows significant changes in the bands corresponding to the carboxylate group upon coordination to the metal ion redalyc.org. For this compound, characteristic absorption bands would be expected for:

The nitro group (NO₂) stretching vibrations.

The carboxylic acid O-H stretching, which often appears as a broad band.

The carbonyl (C=O) stretching of the carboxylic acid groups.

The aromatic C-H and C=C stretching vibrations of the phenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the nitrophenyl group in this compound. The presence of the nitro group and the aromatic ring would lead to characteristic absorption bands in the UV-Vis spectrum. Computational methods like Density Functional Theory (DFT) can be used to predict the UV-Vis properties of such molecules nih.gov.

The combination of these spectroscopic techniques, often complemented by computational studies, allows for a comprehensive structural characterization of this compound and its derivatives mdpi.comredalyc.orgnih.gov.

Chromatographic Methods for Purity Assessment and Separation of this compound Compounds

Chromatographic techniques are essential for the separation and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile and thermally sensitive compounds like succinic acid derivatives.

Reversed-Phase HPLC: This is a common mode where a nonpolar stationary phase is used with a polar mobile phase. For the separation of organic acids, a C18 column is often employed mdpi.com. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol mdpi.com.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is suitable for highly polar compounds that are poorly retained in reversed-phase chromatography nsf.gov. This technique uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent nsf.govepo.org.

Ion-Exchange Chromatography (IEC): IEC can be used for the separation of charged molecules like carboxylic acids, although its coupling with mass spectrometry can be challenging nih.govnsf.gov.

Countercurrent Chromatography: This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can be beneficial for preventing irreversible adsorption of the analyte. It has been successfully used for the enantioseparation of other phenylsuccinic acid derivatives researchgate.net.

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase their volatility and thermal stability before GC analysis nih.gov.

The choice of the chromatographic method and conditions, such as the stationary phase, mobile phase composition, and detector, is crucial for achieving optimal separation and accurate purity assessment of this compound compounds.

Advanced Mass Spectrometry Techniques for Quantitative Analysis of this compound in Complex Matrices

Mass spectrometry (MS) is a highly sensitive and selective analytical technique used for the identification and quantification of molecules based on their mass-to-charge ratio (m/z) nih.gov. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a widely used technique for the quantitative analysis of organic acids in various matrices mdpi.comnih.gov.

Ionization Techniques: Electrospray ionization (ESI) is a common ionization method for polar molecules like succinic acid derivatives. Analysis can be performed in either negative or positive ion mode, though negative mode is typical for carboxylic acids nsf.govnih.gov. Chemical derivatization can be employed to enhance ionization efficiency and allow for detection in positive ion mode, which can improve sensitivity nsf.gov.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This process, often performed in the selected reaction monitoring (SRM) mode, provides high selectivity and sensitivity for quantification nih.gov.

A typical LC-MS/MS method for the quantitative analysis of a succinic acid derivative would involve:

Sample Preparation: This may involve extraction, derivatization, and dilution of the sample.

Chromatographic Separation: An appropriate LC method, such as reversed-phase HPLC or HILIC, is used to separate the target analyte from other components in the sample mdpi.comepo.org.

Mass Spectrometric Detection: The analyte is ionized and detected using MS/MS. The transition from the precursor ion to a specific product ion is monitored for quantification.

Future Perspectives and Emerging Research Directions for 4 Nitrophenyl Methyl Succinic Acid

Untapped Potential of ((4-Nitrophenyl)methyl)succinic acid in Novel Synthetic Methodologies

The unique structural features of this compound, namely the presence of two carboxylic acid groups and a nitroaromatic moiety, make it a versatile building block for organic synthesis. The nitro group can be readily reduced to an amine, which then opens up a plethora of synthetic transformations for the construction of complex molecular architectures. This reactive handle could be exploited in the synthesis of novel heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science.

Furthermore, the dicarboxylic acid functionality allows for the formation of polyesters, polyamides, and metal-organic frameworks (MOFs). The strategic placement of the nitro group on the phenyl ring can influence the electronic properties and reactivity of the molecule, offering a tunable platform for designing materials with specific characteristics. Future research could focus on developing stereoselective synthetic routes to access enantiomerically pure forms of this compound, which would be invaluable for the synthesis of chiral drugs and catalysts.

Exploration of this compound in Advanced Materials Science Research

The integration of this compound into advanced materials is a promising area of investigation. Its rigid aromatic core and flexible dicarboxylic acid chain make it an ideal candidate for the design of novel polymers and coordination polymers. The nitro group can serve as a site for post-synthetic modification, allowing for the fine-tuning of the material's properties. For instance, reduction of the nitro group to an amine could be used to introduce new functionalities or to cross-link polymer chains, thereby enhancing their mechanical strength and thermal stability.

Moreover, the potential for this compound to form hydrogen-bonded networks is an area ripe for exploration. In the crystalline state, related molecules have been shown to form intricate hydrogen-bonding patterns. nih.gov The interplay between the carboxylic acid groups and the nitro group could lead to the formation of supramolecular assemblies with interesting optical or electronic properties. These materials could find applications in sensors, nonlinear optics, and as components in electronic devices.

Innovative Applications of this compound in Chemical Biology and Medicinal Chemistry

The structural similarities of this compound to biologically active molecules suggest its potential as a scaffold for the development of new therapeutic agents. The 4-nitrophenyl group is a common motif in various drugs, including the antibiotic chloramphenicol. wikipedia.org This raises the intriguing possibility of utilizing this compound as a starting point for the design of novel antibiotics or other medicinal agents.

The dicarboxylic acid moiety can be used to improve the pharmacokinetic properties of drug candidates, such as their solubility and bioavailability. Furthermore, the nitro group can be used as a handle for bioconjugation, allowing for the attachment of the molecule to proteins, antibodies, or nanoparticles for targeted drug delivery. The exploration of its derivatives as enzyme inhibitors or modulators of protein-protein interactions represents a significant avenue for future research.

Interdisciplinary Research Opportunities involving this compound

The full potential of this compound will likely be realized through collaborative efforts that bridge traditional scientific disciplines. The synergy between organic synthesis, materials science, and chemical biology will be crucial for unlocking its diverse applications. For example, the development of new synthetic methods could provide materials scientists with a library of derivatives to explore for specific applications. In turn, the characterization of the physical and biological properties of these new materials could provide valuable feedback to synthetic chemists, guiding the design of the next generation of molecules.

The intersection of computational chemistry and experimental work will also be vital. Theoretical calculations can be used to predict the properties of new materials and to guide the design of synthetic targets. This integrated approach will accelerate the pace of discovery and innovation, paving the way for the development of new technologies based on this versatile chemical compound.

Q & A

Q. What synthetic methodologies are commonly employed to prepare ((4-Nitrophenyl)methyl)succinic acid, and how are purity and yield optimized?

this compound can be synthesized via condensation reactions between 4-nitrophenylacetic acid derivatives and succinic anhydride or via nitro-group functionalization of benzylsuccinic acid precursors. Key steps include:

- Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals .

- Yield optimization : Adjusting stoichiometric ratios of reactants and controlling reaction temperature (typically 80–100°C) to minimize side products .

- Validation : Purity is confirmed via melting point analysis and HPLC, with yields reported in the range of 60–75% under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular geometry, dihedral angles (e.g., 36.1° between the benzyl and succinic acid moieties), and hydrogen-bonding networks .

- FT-IR and NMR : Identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ in IR; aromatic proton signals at δ 7.5–8.2 ppm in ¹H NMR) .

- Thermogravimetric analysis (TGA) : Assess thermal stability, with decomposition observed above 200°C .

Q. How does the nitro substituent influence the molecular packing and intermolecular interactions in the crystal lattice?

The nitro group participates in intramolecular N–H⋯O hydrogen bonds with adjacent carbonyl groups, stabilizing the planar conformation of the benzyl ring. Additionally, intermolecular O–H⋯O hydrogen bonds between carboxylic acid groups form inversion dimers, creating extended chains along the [100] crystallographic axis . These interactions are critical for predicting solubility and crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during acid-catalyzed hydrolysis studies of this compound derivatives?

Discrepancies in hydrolysis rates may arise from solvent effects, protonation states, or competing reaction pathways. Methodological strategies include:

- pH-controlled experiments : Isolate rate constants for specific protonation states (e.g., mono- vs. di-anionic forms) .

- Isotopic labeling : Use ¹⁸O-labeled water to track hydrolysis mechanisms (e.g., acyl-oxygen vs. alkyl-oxygen cleavage) .

- Computational modeling : Validate experimental data with DFT calculations to identify transition states and activation barriers .

Q. What experimental design principles apply to optimizing the biosynthesis or chemical synthesis yield of this compound?

Statistical experimental designs are critical for yield optimization:

- Plackett-Burman Design : Screens critical variables (e.g., temperature, pH, substrate concentration) with minimal experimental runs .

- Central Composite Design (CCD) : Models nonlinear relationships between variables and identifies optimal conditions (e.g., pH 6.5, 30°C for enzymatic synthesis) .

- Response Surface Methodology (RSM) : Predicts maximum yield points and interactions between factors like enzyme loading and reaction time .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they mitigated?

Common challenges include:

- Crystal twinning : Addressed by slow evaporation crystallization and seeding techniques .

- Low-resolution data : Improved via synchrotron radiation sources or cryocooling (100 K) to reduce thermal motion .

- Hydrogen atom positioning : Enhanced using neutron diffraction or restraints in refinement software (e.g., SHELXL) .

Q. How should researchers handle contradictory analytical data (e.g., NMR vs. HPLC) when characterizing this compound?

- Cross-validation : Combine multiple techniques (e.g., LC-MS for purity, SC-XRD for structural confirmation) .

- Error analysis : Quantify uncertainties in integration (NMR) or detector response (HPLC) using internal standards .

- Dynamic light scattering (DLS) : Detect aggregates or impurities that may skew HPLC results .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.